molecular formula C5H3F2NS B6161081 2,6-difluoropyridine-3-thiol CAS No. 1807182-90-6

2,6-difluoropyridine-3-thiol

Cat. No.: B6161081
CAS No.: 1807182-90-6
M. Wt: 147.1
InChI Key:
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Description

2,6-Difluoropyridine-3-thiol is a fluorinated heterocyclic compound with the molecular formula C5H3F2NS It is a derivative of pyridine, where two hydrogen atoms in the 2 and 6 positions are replaced by fluorine atoms, and a thiol group (-SH) is attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoropyridine-3-thiol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a phase transfer catalyst like 18-crown-6 at elevated temperatures (180-188°C). The reaction proceeds through a nucleophilic substitution mechanism, where chlorine atoms are replaced by fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to purify the product. The reaction conditions are optimized to achieve high yields and purity, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoropyridine-3-thiol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the 2 and 6 positions can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride, sodium hydride, and phase transfer catalysts are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines.

    Oxidation: Products include disulfides and sulfonic acids.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

2,6-Difluoropyridine-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It serves as a precursor for the development of biologically active molecules.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of agrochemicals, dyes, and rubber additives.

Mechanism of Action

The mechanism of action of 2,6-difluoropyridine-3-thiol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can affect its binding to biological targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.

    2,6-Dichloropyridine: Contains chlorine atoms instead of fluorine, resulting in different reactivity and properties.

    3-Fluoropyridine: Has only one fluorine atom, leading to different chemical behavior.

Uniqueness

2,6-Difluoropyridine-3-thiol is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1807182-90-6

Molecular Formula

C5H3F2NS

Molecular Weight

147.1

Purity

95

Origin of Product

United States

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